Ethane, (difluoromethoxy)-
Description
Ethane, (difluoromethoxy)- (CAS 461-62-1), also known as 2-(difluoromethoxy)-1,1,1-trifluoroethane, is a halogenated hydrocarbon characterized by a difluoromethoxy (-OCF₂) group attached to an ethane backbone. This compound is structurally related to volatile anesthetics such as isoflurane and desflurane, which are widely used in medical settings due to their rapid onset and recovery profiles . Its molecular formula is C₃H₃F₅O, and it is part of a broader class of fluorinated ethers with applications in pharmaceuticals, refrigerants, and industrial solvents.
Properties
CAS No. |
461-62-1 |
|---|---|
Molecular Formula |
C3H6F2O |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
difluoromethoxyethane |
InChI |
InChI=1S/C3H6F2O/c1-2-6-3(4)5/h3H,2H2,1H3 |
InChI Key |
KJDVOYQUOWRVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, (difluoromethoxy)- can be achieved through various methods. One common approach involves the reaction of isoflurane with bromine trifluoride. In this method, isoflurane is added to bromine trifluoride under controlled conditions to yield 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane . Another method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group into the desired molecular framework .
Industrial Production Methods
Industrial production of Ethane, (difluoromethoxy)- typically involves large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced difluoromethylation reagents and catalysts has streamlined the industrial synthesis of this compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethoxy group (-OCF₂H) undergoes nucleophilic substitution, where the oxygen atom acts as the leaving group. Key findings include:
-
Reagents and Conditions : Halides (e.g., Cl⁻, Br⁻) or other nucleophiles react in polar solvents (e.g., DMSO, DMF) under basic or acidic conditions.
-
Mechanism : The electron-withdrawing fluorine atoms enhance the electrophilicity of the α-carbon, facilitating nucleophilic attack.
-
Example : Reaction with alcohols using TMSCF₂Br and potassium bifluoride (KFHF) under mechanochemical conditions yields difluoromethyl ethers .
-
Kinetics : Reactions often proceed via first-order kinetics due to rate-determining bond cleavage involving the difluoromethoxy group.
| Reaction Type | Reagents/Conditions | Products | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | Halides (Cl⁻, Br⁻), polar solvents | Substituted ethers |
Oxidation Reactions
Strong oxidizing agents convert the compound into fluorinated ketones or carboxylic acids:
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Mechanism : Oxidation at the α-carbon position due to fluorine’s electron-withdrawing effects.
-
Example : KMnO₄ oxidation yields trifluoroacetic acid derivatives.
| Reaction Type | Reagents/Conditions | Products | Key Reference |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃, acidic conditions | Fluorinated carboxylic acids |
Reduction Reactions
Reduction of the compound produces fluorinated alcohols:
-
Reagents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with catalysts (e.g., Pd/C).
-
Mechanism : Selective reduction of the ether oxygen to a hydroxyl group, retaining fluorine substituents.
-
Example : LiAlH₄ reduction yields 1,1,1-trifluoroethanol derivatives.
| Reaction Type | Reagents/Conditions | Products | Key Reference |
|---|---|---|---|
| Reduction | LiAlH₄, H₂/Pd/C, inert solvents | Fluorinated alcohols |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
-
Conditions : HCl (acidic) or NaOH (basic) aqueous solutions.
-
Products : Fluorinated alcohols (e.g., trifluoroethanol) via cleavage of the ether bond.
-
Applications : Synthesis of fluorinated alcohols for pharmaceutical intermediates.
| Reaction Type | Reagents/Conditions | Products | Key Reference |
|---|---|---|---|
| Hydrolysis | HCl (acidic) or NaOH (basic) | Fluorinated alcohols |
Elimination Reactions
Elimination of fluorine atoms occurs under thermal or basic conditions:
-
Conditions : Heat (e.g., 150–200°C) or strong bases (e.g., KOtBu).
-
Products : Alkyl fluorides (e.g., trifluoroethylene) via β-elimination.
-
Mechanism : Dehydrohalogenation facilitated by fluorine’s electronegativity.
| Reaction Type | Reagents/Conditions | Products | Key Reference |
|---|---|---|---|
| Elimination | Heat, KOtBu in polar aprotic solvents | Alkyl fluorides |
Scientific Research Applications
Ethane, (difluoromethoxy)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethane, (difluoromethoxy)- involves its interaction with various molecular targets and pathways. For example, in the context of its use as an anesthetic (isoflurane), it induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . Additionally, it binds to various receptors, including the GABA receptor, the large conductance Ca2±activated potassium channel, the glutamate receptor, and the glycine receptor .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | Molecular Formula | CAS Number | Key Substituents |
|---|---|---|---|
| Ethane, (difluoromethoxy)- | C₃H₃F₅O | 461-62-1 | -OCF₂, -CF₃ |
| Isoflurane (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane) | C₃H₂ClF₅O | 26675-46-7 | -OCF₂, -CF₃, -Cl |
| Desflurane (2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane) | C₃H₂F₆O | 57041-67-5 | -OCF₂, -CF₃, -CF₂ |
| HFE 227 (1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane) | C₃HF₇O | 2356-62-9 | -OCF₃, -CF₃ |
| 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | C₃H₂ClF₅O | 13838-16-9 | -OCF₂, -Cl, -CF₂ |
Structural Insights :
- Desflurane has an additional fluorine atom, enhancing its metabolic stability compared to isoflurane .
- HFE 227 replaces the difluoromethoxy group with a trifluoromethoxy (-OCF₃) group, increasing its utility as a refrigerant .
Physical and Chemical Properties
Phase Transition Data :
| Compound (CAS) | Enthalpy of Vaporization (kJ/mol) | Temperature Range (K) |
|---|---|---|
| 2-Chloro-1,1,1-trifluoro-2-(difluoromethoxy)ethane (26675-46-7) | 32.9 | 280–344 |
| 1-Chloro-1,2,2-trifluoro-2-(difluoromethoxy)ethane (13838-16-9) | 33.8 | 274–351 |
- Ethane, (difluoromethoxy)- exhibits moderate volatility, comparable to isoflurane (boiling point ~48.5°C), but lower than desflurane (23.5°C) due to fewer fluorine atoms .
Environmental and Regulatory Considerations
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